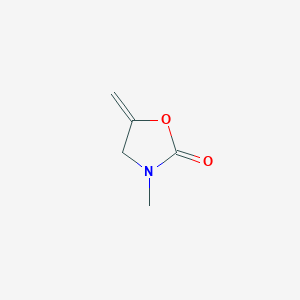
2-Oxazolidinone, 3-methyl-5-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinone, 3-methyl-5-methylene- is a heterocyclic organic compound with the molecular formula C5H7NO2. It is a derivative of oxazolidinone, characterized by the presence of a methylene group at the 5-position and a methyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-methyl-5-methylene- can be achieved through several methods. One common approach involves the reaction of urea with ethanolamine under microwave irradiation, which facilitates the formation of the oxazolidinone ring . Another method includes the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, yielding 3-aryl-2-oxazolidinones . Additionally, the use of organoiodine chemistry enables a metal-free, catalytic enantioselective intermolecular oxyamination of alkenes with N-(fluorosulfonyl)carbamate .
Industrial Production Methods
Industrial production of 2-Oxazolidinone, 3-methyl-5-methylene- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as fractional freezing and drying over molecular sieves to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxazolidinone, 3-methyl-5-methylene- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the compound.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the methylene group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the oxazolidinone ring to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the 3-methyl or 5-methylene positions using reagents like sodium hydride or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted oxazolidinones .
Wissenschaftliche Forschungsanwendungen
2-Oxazolidinone, 3-methyl-5-methylene- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Oxazolidinone, 3-methyl-5-methylene- involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of other oxazolidinone antibiotics, which bind to the 50S ribosomal subunit and prevent the formation of the initiation complex for protein synthesis . This inhibition leads to the suppression of bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
2-Oxazolidinone, 3-methyl-5-methylene- can be compared with other oxazolidinone derivatives such as linezolid, sutezolid, and tedizolid. These compounds share a similar core structure but differ in their substituents, which influence their pharmacological properties and spectrum of activity . For instance:
Linezolid: Known for its effectiveness against Gram-positive bacteria.
Sutezolid: Exhibits potent activity against Mycobacterium tuberculosis.
Tedizolid: Has enhanced potency and a longer half-life compared to linezolid.
The uniqueness of 2-Oxazolidinone, 3-methyl-5-methylene- lies in its specific substituents, which may confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
112474-34-7 |
|---|---|
Molekularformel |
C5H7NO2 |
Molekulargewicht |
113.11 g/mol |
IUPAC-Name |
3-methyl-5-methylidene-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H7NO2/c1-4-3-6(2)5(7)8-4/h1,3H2,2H3 |
InChI-Schlüssel |
BMKUTBNXQRPKQE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(=C)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14294654.png)
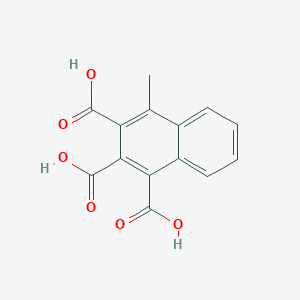
![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)

![3-[(Prop-2-en-1-yl)sulfanyl]furan](/img/structure/B14294684.png)
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)
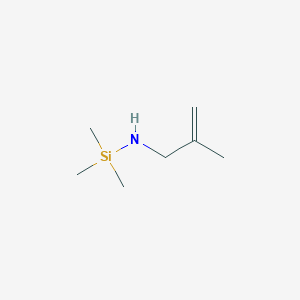
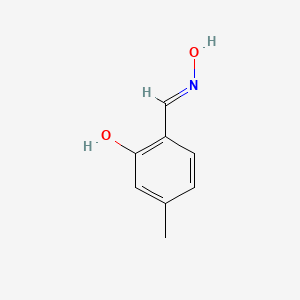
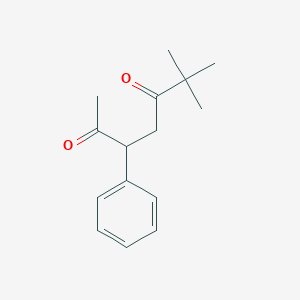
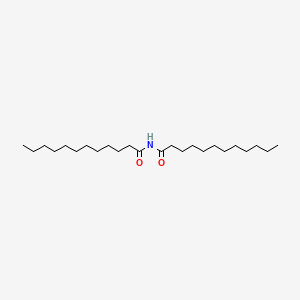
![N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14294727.png)

